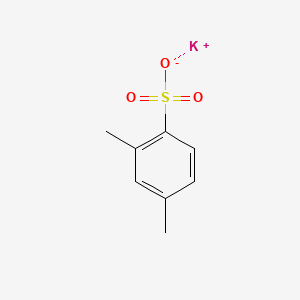

Potassium m-xylene-4-sulfonate

Description

Scope and Academic Relevance of Potassium m-Xylene-4-Sulfonate Research

This compound is the potassium salt of 2,4-dimethylbenzenesulfonic acid. ontosight.ainih.gov It belongs to the hydrotrope class of compounds, which are widely used to enhance the aqueous solubility of substances that are otherwise poorly soluble. heraproject.comoecd.org Its chemical structure consists of a benzene (B151609) ring substituted with two methyl groups and a sulfonate group, with a potassium ion as the counter-ion. ontosight.ai The presence of the polar sulfonate group makes the compound water-soluble. ontosight.ai

Academic and industrial research on this compound focuses on its properties and applications as a hydrotrope and chemical intermediate. Studies have investigated its effectiveness in increasing the solubility of various organic compounds. For example, research has been conducted on the hydrotropic effect of potassium xylene sulfonate on the solubility of methyl salicylate (B1505791) and triphenyl phosphate, demonstrating that solubility increases with higher concentrations of the hydrotrope. researchgate.net

The compound is also recognized for its utility in commercial formulations. A primary application is as a solubilizing agent, or hydrotrope, in liquid detergents. google.com Research detailed in patent literature describes methods for producing high-purity m-xylene-4-sulfonic acid, the precursor to the potassium salt, to ensure the clarity and stability of liquid detergent formulations. google.com Beyond its role in detergents, this compound is noted for its potential use as an intermediate in the synthesis of pharmaceuticals and as a reagent in certain analytical chemistry procedures. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | potassium;2,4-dimethylbenzenesulfonate | nih.gov |

| Molecular Formula | C₈H₉KO₃S | nih.govncats.io |

| Molecular Weight | 224.32 g/mol | nih.govncats.io |

| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[K+] | ncats.io |

| InChI Key | VCMWXXGMNGQDSI-UHFFFAOYSA-M | ncats.io |

| CAS Number | 68978-26-7 | nih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-Dimethylbenzenesulfonic acid |

| 4,5-dihydroxy-1,3-benzenedisulfonate |

| 4-OH-TEMPO |

| Ammonium cumene (B47948) sulfonate |

| Ammonium xylene sulfonate |

| Calcium m-xylene-4-sulfonate |

| Calcium xylene sulfonate |

| Cumene |

| Hydroquinone (benzene-1,4-diol) |

| m-xylene (B151644) |

| m-xylene-4-sulfonic acid |

| Methyl salicylate |

| Nicotinamide |

| p-toluenesulfonate |

| This compound |

| Potassium toluene (B28343) sulfonate |

| Proline |

| Sodium benzoate |

| Sodium cumene sulfonate |

| Sodium hydroxide (B78521) |

| Sodium salicylate |

| Sodium xylene sulfonate |

| Sulfur trioxide |

| Toluene |

| Toluene sulfonic acid |

| Triphenyl phosphate |

| Urea |

| Xylene |

Structure

3D Structure of Parent

Properties

CAS No. |

68978-26-7 |

|---|---|

Molecular Formula |

C8H9KO3S |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

potassium;2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.K/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

VCMWXXGMNGQDSI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Potassium M Xylene 4 Sulfonate

Direct Sulfonation of m-Xylene (B151644) to Yield m-Xylene-4-Sulfonic Acid

The primary route to m-xylene-4-sulfonic acid involves the reaction of m-xylene with a sulfonating agent, typically concentrated sulfuric acid. google.comgoogle.com This process has been refined to optimize the yield of the desired 4-isomer and minimize unwanted byproducts.

Achieving high isomeric purity and yield in the sulfonation of m-xylene requires careful management of several key parameters, including temperature, sulfuric acid concentration, and the molar ratio of reactants. Research has shown that specific conditions favor the formation of the desired m-xylene-4-sulfonic acid isomer.

Optimal reaction temperatures are maintained in the range of 70-80°C. google.comgoogle.com Temperatures below this range can lead to a significant decrease in the reaction rate, making the process economically unviable, while temperatures exceeding 80°C promote the formation of undesirable byproducts, particularly sulfones. google.com The concentration of the sulfuric acid is also critical; it must be maintained between 70% and 80% by weight. google.comgoogle.com If the concentration is too high, side reactions increase, and if it is too low, the reaction rate becomes negligible. google.com The molar ratio of sulfuric acid to m-xylene is typically kept in the range of 1.3 to 1.9 moles of sulfuric acid for every mole of m-xylene to ensure a high conversion rate. google.com

| Parameter | Optimal Range | Rationale |

|---|---|---|

| Temperature | 70-80°C | Balances reaction rate with minimization of byproduct formation. google.comgoogle.com |

| Sulfuric Acid Concentration | 70-80 wt% | Ensures a high reaction rate while preventing side reactions. google.comgoogle.com |

| Molar Ratio (H₂SO₄:m-xylene) | 1.3:1 to 1.9:1 | Drives the reaction towards completion and high yield. google.com |

For industrial-scale production, continuous reaction processes have been developed and are favored over batch or semi-batch methods. google.com Continuous processing allows for greater control over reaction parameters, leading to a more consistent product quality and higher efficiency. In a typical continuous setup, m-xylene and sulfuric acid are continuously fed into a stirred tank reactor, with the average residence time ranging from 1 to 50 hours, and preferably between 5 and 30 hours. google.comgoogle.com This method is particularly effective in producing m-xylene-4-sulfonic acid with a very low content of sulfone byproducts. google.com The consistent conditions in a continuous reactor prevent the localized temperature spikes and concentration variations that can occur in batch processes, which contribute to byproduct formation. google.com

A significant challenge in the sulfonation of m-xylene is the formation of byproducts, most notably tetramethyldiphenylsulfone. google.com The presence of this sulfone is detrimental to the end-use of the product, particularly when used as a solubilizer in liquid detergents, where it can cause cloudiness. google.com The permissible level of sulfone is often required to be below 500 parts per million (ppm). google.com

Extensive research has demonstrated that maintaining the reaction temperature below 80°C is crucial for keeping sulfone formation to a minimum. google.com Furthermore, employing a continuous reaction process is highly effective in achieving a sulfone content of 300 ppm or less. google.com In contrast, batch or semi-batch reactions struggle to produce m-xylene-4-sulfonic acid with a sulfone content below 500 ppm. google.com

| Process Type | Temperature (°C) | Sulfuric Acid Conc. (wt%) | Resulting Sulfone Content (ppm) |

|---|---|---|---|

| Continuous | 75 | 74.3 | 291 |

| Continuous | 72 | 73.2 | 220 |

| Continuous (Comparative) | 85 | 73.4 | 420 |

| Continuous (Comparative) | 70 | 81.3 | 570 |

| Batch (Comparative) | 70 | 75.0 (final) | 1180 |

Fundamental Electrophilic Aromatic Substitution (EAS) Mechanism in m-Xylene Sulfonation

Aromatic sulfonation is a classic example of an electrophilic aromatic substitution (EAS) reaction. wikipedia.orgwikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The mechanism involves the generation of a strong electrophile that is then attacked by the electron-rich π-system of the m-xylene ring.

The actual electrophilic species in the sulfonation of m-xylene depends on the concentration of the sulfuric acid used. While concentrated sulfuric acid is the reagent, the active electrophile is sulfur trioxide (SO₃). wikipedia.orgucalgary.ca In concentrated sulfuric acid, SO₃ can be generated through an equilibrium reaction. ucalgary.ca

When fuming sulfuric acid (oleum) is used, which is a solution of SO₃ in H₂SO₄, the concentration of the electrophile is much higher. openochem.orgpurechemistry.org In the context of concentrated aqueous sulfuric acid, different sulfonating entities have been proposed to be active depending on the acid concentration. These include pyrosulfuric acid (H₂S₂O₇) and the protonated form of sulfuric acid, H₃SO₄⁺. researchgate.net The reaction begins when the π electrons of the m-xylene ring attack the electrophilic sulfur atom of the sulfonating species. ucalgary.ca This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgopenochem.org In the final step, a weak base (like HSO₄⁻ or water) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product, m-xylene-4-sulfonic acid. ucalgary.camasterorganicchemistry.com

Unlike many other electrophilic aromatic substitution reactions, sulfonation is reversible. wikipedia.orgucalgary.ca The reaction proceeds toward sulfonation in concentrated acid, while the reverse reaction, desulfonation, is favored in hot, dilute aqueous acid. wikipedia.org This reversibility is a key factor in the final isomer distribution, which can be subject to either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of attack at the different positions on the m-xylene ring. The two methyl groups are ortho-, para-directing activators. For m-xylene, the 2-, 4-, 5-, and 6- positions are activated. The 4-position is sterically the most accessible and is activated by both methyl groups (para to one, ortho to the other), leading to a high rate of substitution at this position.

Thermodynamic Control: At higher temperatures, the reversibility of the reaction allows for equilibrium to be established. The product distribution will then favor the most thermodynamically stable isomer.

Studies on the isomer distribution in the sulfonation of m-xylene in concentrated aqueous sulfuric acid have shown that the nature of the sulfonating entity affects the outcome. For sulfonation with H₂S₂O₇, the distribution is approximately 84.3% 4-substitution, 14.5% 2-substitution, and 1.2% 5-substitution. researchgate.net When H₃SO₄⁺ is the sulfonating entity, the selectivity for the 4-position is even higher, at 98.9%, with only 0.5% 2-substitution and 0.6% 5-substitution. researchgate.net This high selectivity for the 4-isomer underscores its kinetic and thermodynamic favorability.

Influence of Reaction Parameters on Isomer Distribution

The sulfonation of m-xylene is a critical step in the synthesis of potassium m-xylene-4-sulfonate. The distribution of the resulting sulfonic acid isomers is highly dependent on the specific reaction parameters employed, including the nature of the sulfonating agent, acid concentration, and temperature.

Research into the sulfonation of m-xylene in aqueous sulfuric acid has identified the formation of three primary isomers: 2,4-dimethylbenzene-1-sulfonic acid (m-xylene-4-sulfonic acid), 2,6-dimethylbenzene-1-sulfonic acid (m-xylene-2-sulfonic acid), and 3,5-dimethylbenzene-1-sulfonic acid (m-xylene-5-sulfonic acid). The electronic effects of the two methyl groups on the aromatic ring direct the incoming sulfonic acid group primarily to the 4-position, which is ortho to one methyl group and para to the other, making it the most activated site. stackexchange.com

The choice of sulfonating entity significantly alters the isomer distribution. At 25.0°C, sulfonation mechanisms involving H₂S₂O₇ versus H₃SO₄⁺ as the active agent yield markedly different product ratios. The H₃SO₄⁺ mechanism, prevalent in less concentrated sulfuric acid, shows very high selectivity for the 4-isomer. researchgate.net

To optimize the yield of the desired m-xylene-4-sulfonic acid and minimize byproducts, specific conditions are preferred. Industrial processes often utilize a sulfuric acid concentration of 70-80% by weight and a reaction temperature between 70-80°C. google.comgoogle.com Exceeding this temperature range, particularly above 80°C, can lead to an increased formation of undesirable sulfone byproducts. google.com The molar ratio of sulfuric acid to m-xylene is also controlled, typically in the range of 1.3 to 1.9 moles of sulfuric acid for every mole of m-xylene, to ensure complete and efficient conversion. google.com

| Sulfonating Entity | m-Xylene-2-sulfonate (%) | m-Xylene-4-sulfonate (%) | m-Xylene-5-sulfonate (%) |

|---|---|---|---|

| H₂S₂O₇ | 14.5 ± 0.6 | 84.3 ± 0.6 | 1.2 ± 0.2 |

| H₃SO₄⁺ | 0.5 ± 0.2 | 98.9 ± 0.4 | 0.6 ± 0.2 |

Isomerization Studies of m-Xylenesulfonic Acids

Once formed, the isomers of m-xylenesulfonic acid can undergo interconversion under certain conditions. This isomerization process involves the migration of the sulfonic acid group around the aromatic ring, driven by the tendency to reach a thermodynamic equilibrium among the isomers.

RC₆H₄SO₃H + H₂O ⇌ RC₆H₅ + H₂SO₄

This reversibility is exploited in various synthetic strategies. The temperature required for desulfonation is correlated with the ease of the initial sulfonation. wikipedia.org For m-xylenesulfonic acid, selective hydrolysis can be achieved at elevated temperatures, typically in the range of 135°C to 155°C. google.com This process can be used to recover the m-xylene from its sulfonated form. The migration of the sulfonic acid group is similarly influenced by temperature and acid concentration, as the underlying mechanism involves reversible sulfonation-desulfonation steps, allowing the sulfonic acid group to detach and reattach at different positions on the ring until a thermodynamically stable mixture is achieved.

Formation of this compound via Neutralization

The final step in the synthesis is the conversion of the m-xylene-4-sulfonic acid into its corresponding potassium salt. This is accomplished through a standard acid-base neutralization reaction. google.comquora.com The acidic m-xylene-4-sulfonic acid is treated with a suitable potassium base.

Commonly used bases for this purpose include potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). The reaction with potassium hydroxide yields this compound and water. quora.com

C₈H₉SO₃H + KOH → C₈H₉KO₃S + H₂O

This neutralization step effectively converts the sulfonic acid into a stable, often crystalline, salt, which can be isolated from the reaction mixture. The resulting this compound is a water-soluble compound. google.com

Molecular Structure, Reactivity, and Advanced Theoretical Chemistry Studies

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of molecules. Methodologies such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Natural Bond Orbital (NBO) analysis provide a detailed picture of the molecule's properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like Potassium m-xylene-4-sulfonate. acs.org DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G+(d,p), are utilized to determine the optimized molecular geometry and predict ground state properties. nih.gov

For aromatic compounds such as xylenes, DFT has been successfully used to study different conformers and determine their relative stabilities. researchgate.netresearchgate.net The orientation of the methyl groups and the sulfonate group relative to the benzene (B151609) ring can be precisely calculated. These calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT can predict vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopy data to validate the computed structure. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. researchgate.net

Table 1: Predicted Ground State Properties of m-Xylene-4-sulfonate Anion from DFT Calculations (Note: This table represents typical data obtained from DFT calculations for similar aromatic sulfonate molecules and is for illustrative purposes.)

| Property | Value | Unit |

| Optimized Energy | -2580.5 | Hartrees |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

| Dipole Moment | 5.2 | Debye |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. cecam.org It is a primary tool for predicting electronic absorption spectra by calculating vertical excitation energies and oscillator strengths. rsc.orgrsc.org

For an aromatic compound like this compound, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations identify the specific electronic transitions (e.g., π → π*) responsible for the absorption bands. This analysis helps in understanding the photophysical properties of the molecule. The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the treatment of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). rsc.org While TD-DFT is generally effective for single-electron excitations, it has known limitations in accurately describing Rydberg excitations and pure double excitations with conventional functionals. rsc.org

Table 2: Illustrative TD-DFT Results for Electronic Transitions in m-Xylene-4-sulfonate Anion (Note: The following data is hypothetical, representing typical TD-DFT outputs for aromatic compounds.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 4.5 | 275 | 0.15 |

| HOMO-1 -> LUMO | 5.1 | 243 | 0.28 |

| HOMO -> LUMO+1 | 5.8 | 214 | 0.09 |

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions within a molecule. researchgate.net It provides a localized, "natural Lewis structure" picture of the electron density, which is useful for interpreting chemical bonding. wikipedia.org NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). grafiati.com

Computational Studies of Reaction Mechanisms Involving m-Xylene (B151644) Sulfonates

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Understanding the mechanism of reactions involving m-xylene sulfonates, such as sulfonation or desulfonation, requires identifying the transition states and calculating the associated activation energy barriers. researchgate.net DFT calculations are widely used to locate the geometries of transition states—the highest energy point along the reaction coordinate—and to compute the energy difference between the reactants and the transition state.

For instance, in the sulfonation of m-xylene, computational studies can model the attack of the sulfonating agent (e.g., H2S2O7 or H3SO4+) on the aromatic ring. researchgate.net The calculations can determine the relative energy barriers for substitution at different positions on the ring, explaining the observed isomer distribution (regioselectivity). researchgate.net Similarly, studies on the oxidation of m-xylene have used DFT to investigate reaction pathways, calculating energy barriers for steps like hydrogen abstraction and subsequent reactions. nih.gov This type of analysis provides a quantitative understanding of reaction kinetics and mechanisms. researchgate.net

The role of ions, such as the potassium ion in this compound, can be investigated computationally. While often considered a simple counter-ion, the potassium ion can influence the electronic structure and reactivity of the sulfonate anion.

Computational studies can model the interaction between the potassium ion and the sulfonate group. The size and lower charge density of the K+ ion compared to smaller alkali cations like Li+ result in weaker interactions with solvent molecules and a smaller Stokes radius, which can influence reaction kinetics in solution. researchgate.net In the context of a reaction, the potassium ion might coordinate with the sulfonate group or other polarizable parts of a reactant, potentially stabilizing a transition state or altering the charge distribution of the anion. mdpi.com For example, in nucleophilic reactions involving the sulfonate, the degree of ion pairing (whether it exists as a contact ion-pair or a solvent-separated ion-pair) can affect the nucleophilicity of the oxygen atoms. DFT calculations can model these different states and assess their relative energies and impact on reaction barriers, providing insights into the catalytic or inhibitory role of the counter-ion.

Intermolecular Interactions and Solution Behavior Modeling

This compound is classified as a hydrotrope, a type of amphiphilic compound composed of a hydrophilic and a hydrophobic functional group. heraproject.com Hydrotropes are substances that enhance the solubility of hydrophobic compounds in aqueous solutions through mechanisms other than traditional micellar solubilization seen with surfactants. wikipedia.org The molecular structure of this compound, featuring a hydrophilic anionic sulfonate group and a hydrophobic dimethyl-substituted benzene ring, dictates its behavior in solution and its interactions with solvent and solute molecules. heraproject.com

The primary mechanism behind its function involves altering the structure of the solvent (water) and participating in specific intermolecular interactions. wikipedia.org Unlike surfactants, the hydrophobic part of a hydrotrope is generally too small to cause spontaneous self-aggregation into well-defined micelles at a specific critical micelle concentration (cmc). wikipedia.org Instead, many hydrotropes exhibit a stepwise self-aggregation process. wikipedia.org Above a certain concentration, known as the minimum hydrotrope concentration (MHC), these molecules begin to form aggregates that can encapsulate sparingly soluble or insoluble compounds. researchgate.net

Molecular dynamics (MD) simulation studies on similar hydrotropes, such as sodium cumene (B47948) sulfonate, reveal that above the MHC, these molecules self-aggregate to create a micelle-like environment. researchgate.net In these aggregates, the hydrophobic aromatic portions point inward, forming a non-polar core, while the hydrophilic sulfonate groups remain oriented outward, maintaining favorable contact with the surrounding water molecules. researchgate.net This encapsulation within a hydrophobic core is the basis for the observed increase in solubility of non-polar solutes. researchgate.net The key intermolecular forces governing these interactions include hydrophobic interactions and van der Waals forces between the hydrotrope's xylene ring and the solute, as well as ion-dipole interactions between the sulfonate group and water molecules. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉KO₃S | nih.gov |

| Molecular Weight | 224.32 g/mol | nih.gov |

| IUPAC Name | potassium;2,4-dimethylbenzenesulfonate | nih.gov |

| Topological Polar Surface Area | 65.6 Ų | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Table 2: Modeled Effects of Xylene Sulfonate on Aqueous Solution Properties

This table summarizes typical effects observed when a xylene sulfonate hydrotrope is added to an aqueous solution containing an organic solute, based on findings from related compounds. nih.govacs.org

| Parameter | Observation | Probable Mechanism |

| Solubility of Organic Solute | Significant Increase | Encapsulation of solute in hydrophobic cores of hydrotrope aggregates. researchgate.net |

| Diffusion Coefficient of Solute | Moderate Decrease | Increased bulk solution viscosity. nih.govacs.org |

| Electrochemical Formal Potential | Largely Unchanged | The hydrotrope does not significantly alter the chemical reactivity of the solute. nih.govacs.org |

Applications in Chemical Systems and Materials Science

Hydrotropic Properties and Solubilization Mechanisms

The primary function of potassium m-xylene-4-sulfonate in many systems is that of a hydrotrope. A hydrotrope is a compound that enhances the aqueous solubility of poorly soluble or hydrophobic substances. wikipedia.org Unlike typical surfactants, hydrotropes generally have a smaller hydrophobic part, which is insufficient to cause spontaneous self-aggregation into well-defined micelles. wikipedia.org Instead, they are thought to increase solubility through a variety of mechanisms, including a step-wise self-aggregation process or by altering the structure of water to be more accommodating to the hydrophobic solute. wikipedia.org

This compound and its related salts are effective at increasing the concentration of hydrophobic compounds in aqueous solutions, a phenomenon known as "salting in". wikipedia.orgijpca.org This capability is crucial in formulations where poorly soluble active ingredients need to be incorporated into a water-based system. researchgate.netiosrjournals.org The hydrotrope facilitates the dissolution of water-insoluble materials like esters, ketones, and other organic molecules. researchgate.net The process of hydrotropy involves the addition of a high concentration of the hydrotropic salt to increase the solubility of a less soluble solute. ijpca.org For instance, studies on the closely related sodium xylene sulfonate have demonstrated its ability to significantly increase the solubility of certain redox-active organic compounds in aqueous solutions for applications like flow batteries. nih.govacs.org The effectiveness of a specific hydrotrope can vary depending on the target solute, with each compound-hydrotrope pair exhibiting a unique degree of solubility enhancement. nih.govacs.org

Table 1: Illustrative Example of Solubility Enhancement by a Xylene Sulfonate Hydrotrope

The following table presents research findings on the effect of Sodium Xylene Sulfonate (NaXS), a closely related hydrotrope, on the solubility of various organic compounds. This data illustrates the principle of hydrotropic solubilization.

| Hydrophobic Compound | Initial Solubility (M) | Hydrotrope & Concentration | Final Solubility (M) | Percentage Increase |

| 4-OH-TEMPO | 1.18 M | 20 wt% NaXS | 1.99 M | 69% |

| Anthraquinone-2,7-disulfonic acid (AQDS) | 0.83 M | 20 wt% NaXS | 0.39 M | -53% (Salting Out) |

| 4,5-dihydroxy-1,3-benzenedisulfonate (BDS) | 0.52 M | 20 wt% NaXS | 0.03 M | -94% (Salting Out) |

Source: Data adapted from research on Sodium Xylene Sulfonate. nih.gov

In many commercial products, such as liquid detergents, surface cleaners, and personal care items, multiple components with differing solubilities must coexist in a stable, homogeneous solution. wikipedia.org this compound acts as a stabilizer or coupling agent in these complex formulations. atamanchemicals.com It helps to prevent phase separation, particularly at low temperatures, ensuring the product remains uniform and effective throughout its shelf life. atamanchemicals.com By improving the compatibility of disparate ingredients, it allows for the creation of more concentrated and robust formulations. atamanchemicals.comkuantum.com.tw This is particularly valuable in heavy-duty cleaning products that contain high percentages of inorganic builders alongside organic surfactants. atamanchemicals.com

The addition of this compound can significantly alter the physical properties of a formulation, including its viscosity and cloud point. atamanchemicals.comkuantum.com.tw In concentrated surfactant solutions, it can act as a viscosity reducer, making the product easier to process, package, and pour. atamanchemicals.comkuantum.com.tw

Furthermore, in conjunction with non-ionic surfactants, it is used to raise the cloud point of a solution. atamanchemicals.com The cloud point is the temperature at which a solution containing such surfactants becomes cloudy as a distinct, surfactant-rich phase separates out. nist.govnih.govresearchgate.net By raising this temperature, the hydrotrope ensures that the formulation remains clear and stable over a wider range of operating temperatures. atamanchemicals.com This property is essential for maintaining the performance and aesthetic appeal of liquid products that may be stored in varying conditions. atamanchemicals.com

In industrial applications, the term "coupling agent" describes the function of hydrotropes like this compound in binding together immiscible components within a formulation. wikipedia.orgatamanchemicals.comkuantum.com.tw Silane coupling agents, for example, function by bonding organic materials to inorganic materials. shinetsusilicone-global.com Similarly, hydrotropes create a more compatible environment for different chemical species. This is essential in the manufacturing of products such as industrial cleaners, degreasers, and wax strippers, where high concentrations of surfactants, builders, and other additives must be combined into a stable and effective liquid product. atamanchemicals.com The hydrotrope ensures that all components remain in a single phase, preventing separation and maintaining the intended efficacy of the formulation. atamanchemicals.comkuantum.com.tw

Functional Materials Development

Beyond its role in liquid formulations, the chemical structure of this compound makes it suitable for applications in solid materials, particularly polymers.

The slow crystallization rate of some polymers, such as Poly(Lactic Acid) (PLA), can limit their practical applications, especially where higher thermal and mechanical performance is required. nih.govmdpi.com To overcome this, nucleating agents are added to accelerate the crystallization process by providing sites for crystal growth to begin. nih.govmdpi.com

Table 2: Effect of an Aromatic Sulfonate Nucleating Agent on the Crystallization of Poly(Lactic Acid) (PLA)

This table shows the impact of adding a commercial aromatic sulfonate salt nucleating agent (SSIPA) on the crystallization properties of PLA L105 grade.

| Sample | Nucleating Agent Content (wt%) | Crystallization Half-Time at 135°C (min) | Degree of Crystallinity (%) |

| Neat PLA L105 | 0 | - | 1.15 |

| PLA L105 / SSIPA 0.5 | 0.5 | 1.63 | 55.08 |

| PLA L105 / SSIPA 1.0 | 1.0 | 1.19 | 57.48 |

Source: Data adapted from a study on synthesized sulfonate derivatives as nucleating agents for PLA. nih.gov

Influence on Crystallization Kinetics and Morphologies of Polymeric Systems

The mechanism involves the molecular interaction between the polymer and the surface of the nucleating agent, which lowers the energy barrier for crystal formation. nih.govlohtragon.com Research on various sulfonate derivatives has demonstrated their ability to accelerate the crystallization process, leading to a reduction in the time required for solidification during processing. nih.gov For instance, studies on commercial aromatic sulfonate compounds have shown a dramatic decrease in the crystallization half-time of PLA. nih.gov

This accelerated crystallization leads to a higher degree of crystallinity in the final polymer product. nih.gov An increase in crystallinity often corresponds to enhanced mechanical and thermal properties, such as improved heat resistance. lohtragon.commdpi.com Furthermore, the increased nucleation density typically results in the formation of smaller and more uniform spherulites (crystalline superstructures). researchgate.net This change in morphology can also lead to improved optical properties, such as increased clarity in certain polymers. researchgate.net The effectiveness of the sulfonate nucleating agent can be influenced by the type of cation (e.g., sodium, potassium), which can affect the crystallization temperature. nih.gov

Table 1: Illustrative Effect of an Aromatic Sulfonate Nucleating Agent on Polymer Crystallization Parameters

| Parameter | Neat Polymer (e.g., PLA) | Polymer with Aromatic Sulfonate Additive (e.g., 0.75 wt%) | Reference |

|---|---|---|---|

| Crystallization Half-Time (t₀.₅) at 140°C (min) | ~60.8 | ~1.8 | nih.gov |

| Degree of Crystallinity (%) | ~10% | ~45% | nih.gov |

| Spherulite Morphology | Large, less defined spherulites | Smaller, more numerous, and uniform spherulites | researchgate.net |

Precursor in the Synthesis of Novel Sulfonate Derivatives

While this compound is often utilized as a final product, its chemical structure allows it to serve as a precursor for the synthesis of various sulfonate derivatives. The parent compound, 2,4-dimethylbenzenesulfonic acid, is a versatile intermediate, and its potassium salt can be chemically transformed into more complex molecules with tailored properties. nih.govnih.gov

The primary route for derivatization involves the conversion of the sulfonic acid or its salt into a more reactive intermediate, typically 2,4-dimethylbenzenesulfonyl chloride. This conversion is a standard procedure in organic synthesis. The resulting sulfonyl chloride is a key building block for creating a wide range of analogues.

Common synthetic pathways include:

Synthesis of Sulfonamides: Reacting the sulfonyl chloride with primary or secondary amines yields N-substituted sulfonamides. This allows for the introduction of various alkyl, aryl, or heterocyclic groups, significantly altering the molecule's steric and electronic properties.

Synthesis of Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols or phenols produces sulfonate esters. This pathway is useful for creating derivatives with different polarity and reactivity profiles.

Cross-Coupling Reactions: While the potassium sulfonate salt itself is less reactive in standard cross-coupling reactions, its precursor, the sulfonic acid, can be converted into other derivatives like sulfonyl fluorides which are amenable to palladium-catalyzed reactions such as the Suzuki or Sonogashira couplings. rsc.org This advanced methodology allows for the direct formation of carbon-carbon bonds, linking the 2,4-dimethylphenylsulfonyl moiety to other aromatic or acetylenic structures.

The synthesis of these analogues allows for a systematic exploration of structure-property relationships. By modifying the sulfonate group, the fundamental characteristics of the molecule, such as solubility, hydrotropicity, and thermal stability, can be precisely tuned.

Solubility and Amphiphilicity: The highly polar and water-soluble sulfonate group (-SO₃⁻K⁺) is the basis of the compound's hydrotropic nature. Converting it to a sulfonamide (-SO₂NR₂) or a sulfonate ester (-SO₂OR) replaces the ionic group with a less polar, covalent moiety. This transformation drastically reduces water solubility and can impart amphiphilic character, making the derivatives suitable for applications as surfactants or phase-transfer catalysts.

Biological Activity: The sulfonamide functional group is a well-known pharmacophore present in numerous therapeutic agents. Derivatization of this compound into novel sulfonamides could be explored for potential biological activities.

Thermal Stability: The thermal stability of the resulting derivatives is directly related to the strength of the new covalent bonds formed. Sulfonate esters and sulfonamides generally exhibit different decomposition profiles compared to the parent ionic salt.

Table 2: Potential Analogues of this compound and Predicted Property Shifts

| Derivative Class | General Structure (Ar = 2,4-dimethylphenyl) | Key Property Modification | Potential Application |

|---|---|---|---|

| Sulfonamides | Ar-SO₂-NR₂ | Reduced water solubility; increased organic solubility; potential for hydrogen bonding. | Pharmaceutical intermediates; specialty polymers. |

| Sulfonate Esters | Ar-SO₂-OR | Reduced polarity; acts as an alkylating or arylating agent. | Organic synthesis intermediates; plasticizers. |

| Biaryl Sulfones (via cross-coupling) | Ar-SO₂-Ar' | Increased thermal stability; rigid structure; altered electronic properties. | High-performance polymers; electronic materials. |

Role in Separation Processes for Xylene Isomers

The separation of xylene isomers (ortho-, meta-, and para-xylene) is a significant challenge in the petrochemical industry due to their nearly identical boiling points and similar molecular structures. chemicalindustryjournal.co.ukresearchgate.net While methods like fractional crystallization and adsorption on zeolites are common, extractive distillation using hydrotropic agents represents an alternative approach. chemicalindustryjournal.co.ukeurochemengineering.com this compound, as a hydrotrope, can play a role in such liquid-liquid extraction processes.

A hydrotrope is a compound that enhances the solubility of sparingly soluble substances in water. Concentrated aqueous solutions of hydrotropes like this compound can create a structured environment that selectively interacts with and solubilizes organic molecules. This selectivity can be exploited to separate mixtures of close-boiling isomers. google.com

The process involves using an aqueous solution of the sulfonate salt as a solvent to selectively extract one xylene isomer from a mixed feed. google.com For example, historical studies have shown that a solvent system containing aromatic sulfonic acids can preferentially extract p-xylene from a mixture containing m-xylene (B151644) and p-xylene. google.com The mechanism relies on the differential interaction between the hydrotrope solution and the various isomers, which alters their partitioning between the aqueous solvent phase and the organic xylene phase. This changes the relative volatility of the components, enabling a separation that is difficult to achieve by conventional distillation alone. google.com After extraction, the hydrotrope can be recovered from the extract phase and recycled.

Table 3: Principle of Hydrotropic Separation of Xylene Isomers

| Parameter | Conventional System (e.g., Water/Xylene) | Hydrotropic System (e.g., Aqueous this compound/Xylene) | Reference |

|---|---|---|---|

| Solubility of Xylenes in Aqueous Phase | Extremely Low | Significantly and selectively increased | google.com |

| Separation Principle | Based on minor differences in physical properties (e.g., boiling point) | Based on differential solubility in the hydrotropic solution | google.com |

| Example Selectivity | Low (relative volatility near 1.0) | Enhanced selectivity for one isomer (e.g., p-xylene) over another (e.g., m-xylene) | google.com |

Advanced Analytical Methodologies for Characterization and Process Monitoring

Spectroscopic Techniques for Structural and Isomeric Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of potassium m-xylene-4-sulfonate and analyzing its isomeric forms. Techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information on the chemical environment of atoms and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the magnetic environments of its proton (¹H) and carbon (¹³C) nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum provides distinct signals for the aromatic protons and the methyl group protons. For the 2,4-dimethylbenzenesulfonate anion, the aromatic region typically shows three signals corresponding to the protons at positions 3, 5, and 6 on the benzene (B151609) ring. The methyl groups at positions 2 and 4 also produce unique signals in the aliphatic region of the spectrum. The specific chemical shifts can vary slightly depending on the solvent used. For instance, spectra recorded in different deuterated solvents show distinct shifts, which can be useful for resolving overlapping signals. researchgate.netmodgraph.co.uk

A key application of ¹H NMR is distinguishing between the different isomers of xylene sulfonate. thermofisher.com For example, the highly symmetric p-xylene sulfonate would produce a simpler aromatic signal compared to the more complex patterns of o-xylene and m-xylene (B151644) sulfonate isomers. thermofisher.com

| Assignment | Chemical Shift (ppm) in D₂O chemicalbook.com | Chemical Shift (ppm) in DMSO-d₆ chemicalbook.com |

|---|---|---|

| Aromatic H (Position 6) | 7.77 | 7.63 |

| Aromatic H (Position 5) | 7.17 | 6.99 |

| Aromatic H (Position 3) | 7.15 | 6.96 |

| Methyl H (Position 2) | 2.60 | 2.50 |

| Methyl H (Position 4) | 2.31 | 2.25 |

Carbon (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each non-equivalent carbon atom in the molecule gives a distinct signal. For the 2,4-dimethylbenzenesulfonate anion, one would expect to see eight distinct signals: six for the aromatic carbons and two for the methyl carbons. The carbons directly attached to the sulfonate group and the methyl groups will have characteristic chemical shifts, as will the unsubstituted aromatic carbons. These shifts are valuable for confirming the substitution pattern on the benzene ring.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons to higher energy levels. Molecules with unsaturated functional groups, known as chromophores, are responsible for this absorption. nanoqam.ca The benzene ring in this compound acts as a chromophore, making it suitable for UV-Vis analysis.

This technique is particularly useful for quantitative analysis, as the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. Research on sodium xylene sulfonate in aqueous solutions has identified an absorbance peak at 283 nm, which can be used for concentration measurements. researchgate.net

Furthermore, UV-Vis spectroscopy can be employed to monitor the progress of the sulfonation reaction of m-xylene. By tracking the increase in absorbance at the characteristic wavelength of the product, the reaction kinetics can be studied. It is also a valuable tool for isomerization studies, as different xylene sulfonate isomers may exhibit slight differences in their absorption maxima (λmax), allowing for their differentiation and quantification in mixtures.

Chromatographic Methods for Purity Assessment and Byproduct Profiling

Chromatography is essential for separating this compound from impurities, reaction byproducts, and other isomers. This separation allows for accurate purity assessment and detailed profiling of all components in a sample.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of non-volatile compounds like this compound. thermofisher.com It is widely used for determining the purity of the final product and quantifying its concentration. nih.govucdavis.edu

The separation of aromatic sulfonate isomers can be challenging. researchgate.net Method development often focuses on selecting a column and mobile phase that can exploit subtle differences in the isomers' properties. For benzene derivatives, columns that facilitate pi-pi interactions, such as those with Phenyl-hexyl or Pentafluorophenyl (PFP) stationary phases, are often effective. researchgate.net The choice of solvent is also critical; methanol is often preferred over acetonitrile as it can enhance these pi-pi interactions. researchgate.net A common detection method is UV detection, typically set at a wavelength where the analyte has strong absorbance, such as 254 nm. rsc.orgsigmaaldrich.com

| Parameter | Condition 1 (Isomer Separation) sigmaaldrich.com | Condition 2 (Sulfonate Analysis) sielc.com |

|---|---|---|

| Stationary Phase (Column) | Discovery Zr-Carbon | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile / Water (50:50) | Acetonitrile / Water with Phosphoric Acid |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 254 nm | UV or MS-compatible (with formic acid) |

| Temperature | 30 °C | Not Specified |

Gas Chromatography (GC) is the standard method for analyzing volatile and semi-volatile organic compounds. gcms.czkelid1.ir Since this compound is a non-volatile salt, GC is not used for its direct analysis. Instead, its application is crucial for assessing the purity of the starting materials (e.g., m-xylene) and for detecting any volatile byproducts or residual solvents from the manufacturing process. scioninstruments.comscioninstruments.com

Typical analyses involve looking for trace impurities in mixed xylenes, such as other xylene isomers (ortho- and para-xylene), ethylbenzene, toluene (B28343), and non-aromatic hydrocarbons. scioninstruments.comscioninstruments.com A fused-silica capillary column coated with a polar stationary phase like polyethylene glycol is often used, coupled with a flame ionization detector (FID) for sensitive hydrocarbon detection. scioninstruments.comscioninstruments.com

| Compound | Typical Boiling Point (°C) | Reason for Monitoring |

|---|---|---|

| Toluene | 111 | Precursor impurity, potential byproduct |

| Ethylbenzene | 136 | Common isomer in xylene mixtures |

| p-Xylene | 138 | Isomeric impurity |

| m-Xylene | 139 | Starting material |

| o-Xylene | 144 | Isomeric impurity |

| Non-aromatic hydrocarbons | Variable | Impurities from feedstock |

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive information on the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): For a non-volatile compound like this compound, LC-MS is the ideal coupled technique. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. Analysis of 2,4-dimethylbenzenesulfonic acid has been performed using ESI in negative ion mode, which would detect the deprotonated molecule [M-H]⁻ at an m/z of 185. nih.govmdpi.com Tandem MS (MS/MS) can be used to fragment this parent ion, yielding structural information. A common fragmentation pathway for alkylbenzenesulfonates is the neutral loss of sulfur dioxide (SO₂). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While not used for the parent compound, GC-MS is invaluable for identifying unknown volatile impurities. nih.gov After separation by GC, components are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be compared against spectral libraries for positive identification. jeol.com For 2,4-dimethylbenzenesulfonic acid, a molecular ion peak at m/z 186 would be expected, with major fragment ions appearing at m/z 104 and 103. nih.gov

| Technique | Expected Ion / Fragment (m/z) | Description |

|---|---|---|

| LC-MS (ESI-) | 185 | Parent ion [M-H]⁻ nih.govmdpi.com |

| GC-MS (EI) | 186 | Molecular ion [M]⁺ nih.gov |

| GC-MS (EI) | 104 | Major fragment ion nih.gov |

| GC-MS (EI) | 103 | Major fragment ion nih.gov |

| MS/MS | [M-H-SO₂]⁻ | Fragment resulting from loss of SO₂ researchgate.net |

Advanced Characterization Techniques for Material Applications

The efficacy of this compound in material applications, such as its role as a hydrotrope in complex formulations or as a component in polymer systems, is directly linked to its chemical structure, purity, thermal stability, and interaction with other components. Advanced analytical techniques are therefore employed to characterize these properties in detail.

Chromatographic and Spectroscopic Analysis

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a cornerstone technique for the separation, identification, and quantification of this compound and any related impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC methods are typically used to analyze non-volatile organic compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By developing and validating specific HPLC methods, it is possible to determine the purity of the compound and quantify it in various matrices, from raw materials to final product formulations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling HPLC with a tandem mass spectrometer (MS/MS) provides an exceptional level of sensitivity and specificity. This technique is particularly powerful for identifying unknown impurities and degradation products, even at trace levels. In the electrospray ionization (ESI) source of the mass spectrometer, the this compound molecule can be ionized, typically forming adducts. The subsequent fragmentation of these ions in the mass spectrometer provides a unique fingerprint that confirms the molecular structure. While the potassium cation itself can be challenging in ESI-MS, modern techniques can mitigate these issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecular framework of the xylene sulfonate anion.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the 2,4-dimethylbenzenesulfonate anion, distinct signals would be expected for the aromatic protons and the protons of the two methyl groups, with characteristic chemical shifts and splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For Sodium m-xylene-4-sulfonate, a close analog, spectral data is available and provides a reference for the expected chemical shifts of the aromatic and methyl carbons in the potassium salt. These spectra are crucial for confirming the correct isomeric structure and for identifying any isomeric impurities.

Illustrative ¹³C NMR Data for Xylene Sulfonate Anion

The following table presents typical chemical shift values for the carbon atoms in the 2,4-dimethylbenzenesulfonate anion, based on data for its sodium salt, which is expected to be nearly identical to the potassium salt.

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 (C-S) | ~142 |

| C2 (C-CH₃) | ~138 |

| C3 (C-H) | ~127 |

| C4 (C-CH₃) | ~141 |

| C5 (C-H) | ~132 |

| C6 (C-H) | ~126 |

| Methyl Carbon (at C2) | ~20 |

| Methyl Carbon (at C4) | ~21 |

Thermal Analysis Techniques

The thermal stability of this compound is a critical parameter for its application in materials that may be subjected to high temperatures during processing or use. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this evaluation.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis can determine the onset of thermal decomposition, identify the presence of hydrated water, and quantify the residual mass at high temperatures. The thermal decomposition of potassium salts of organic sulfonates typically occurs at elevated temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect phase transitions such as melting, crystallization, and glass transitions. For this compound, DSC can reveal its melting point and any exothermic or endothermic events associated with its decomposition, providing a comprehensive thermal profile.

Illustrative Thermal Decomposition Data

This table shows hypothetical TGA data for this compound, illustrating typical stages of thermal decomposition for such a compound.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 50 - 120 | ~1% | Loss of adsorbed moisture |

| 350 - 450 | ~35% | Onset of major decomposition |

| 450 - 600 | ~25% | Further decomposition of organic moiety |

| > 600 | - | Stable inorganic residue (e.g., K₂SO₄) |

Process Analytical Technology (PAT) for Monitoring

In the manufacturing of materials containing this compound, PAT plays a vital role in ensuring process consistency and product quality. By integrating analytical tools directly into the production line, real-time monitoring of critical process parameters is possible.

In-line Spectroscopy: Techniques such as Raman and Mid-Infrared (MIR) spectroscopy can be used for the in-line monitoring of the concentration of this compound during formulation processes. These non-destructive techniques provide instantaneous data, allowing for immediate process adjustments to maintain the target concentration and ensure batch-to-batch uniformity. Spectroscopic sensors are powerful tools for real-time bioprocess monitoring of various critical parameters. nih.gov The combination of these measurements with multivariate data analysis allows for the extraction of relevant process information from a large amount of data. nih.gov

These advanced analytical methodologies provide a robust framework for the thorough characterization of this compound and for the diligent monitoring of its manufacturing processes. The data generated are essential for quality control, process optimization, and for understanding the structure-property relationships that dictate its performance in diverse material applications.

Future Research Directions and Emerging Areas for Potassium M Xylene 4 Sulfonate

Development of Sustainable and Green Synthetic Routes

Traditional sulfonation methods for aromatic compounds often rely on harsh reagents like fuming sulfuric acid, which raises environmental and safety concerns. The future of potassium m-xylene-4-sulfonate synthesis lies in the adoption of green chemistry principles to create more sustainable and eco-friendly production pathways. ecnu.edu.cn Research is moving towards methodologies that reduce waste, avoid hazardous solvents, and utilize milder, more efficient catalysts.

Key areas for future research include:

Eco-Friendly Reagents and Solvents: A significant push is towards replacing conventional sulfonating agents with greener alternatives. The use of industrial materials like thiourea (B124793) dioxide as a sulfur dioxide surrogate, coupled with air as a green oxidant, presents a sustainable one-step strategy for producing sulfonic acids. rsc.org Similarly, employing water as a solvent in the presence of simple bases like sodium carbonate eliminates the need for expensive and toxic organic solvents, simplifying product isolation and aligning with green chemistry ideals. mdpi.com

Advanced Catalytic Systems: The development of novel catalysts is crucial. This includes exploring solid acid catalysts, which are often reusable and eco-friendly, and sulfonated ionic liquids that can act as both catalyst and solvent. beilstein-journals.org

Energy-Efficient Methodologies: Unconventional energy sources are being explored to improve reaction efficiency and reduce energy consumption. Techniques such as ultrasonically assisted synthesis, which can enhance reaction rates and yields under milder conditions, represent a promising avenue for the sulfonation of aromatic compounds. scirp.org

A comparison of traditional versus potential green synthesis methodologies is outlined below:

| Feature | Traditional Sulfonation | Emerging Green Routes |

| Sulfonating Agent | Fuming Sulfuric Acid (H₂SO₄·SO₃) | Thiourea dioxide, NaHSO₃ ecnu.edu.cnrsc.org |

| Oxidant | Not always required | Air rsc.org |

| Solvent | Often requires organic solvents | Water, Polyethylene Glycol (PEG) mdpi.comarkat-usa.org |

| Catalyst | Often self-catalyzed by strong acid | Solid acid catalysts, Ionic liquids beilstein-journals.org |

| Energy Input | High temperature | Room temperature, Microwave, Ultrasound scirp.org |

| Byproducts/Waste | Acidic waste streams | Minimal, often recyclable components |

These green approaches aim to make the production of this compound and other aromatic sulfonates more economically viable and environmentally benign. arkat-usa.org

Exploration of Novel Hydrotropic Applications in Advanced Technologies (e.g., Aqueous Flow Batteries)

One of the most exciting future directions for this compound is its application in advanced energy storage systems, particularly aqueous organic redox flow batteries (AORFBs). psu.edu These batteries store energy in dissolved organic molecules, and their energy density is directly linked to the solubility of these redox-active species. osti.gov Hydrotropes offer a compelling strategy to significantly increase this solubility without chemically modifying the active molecules. acs.orgnih.gov

While much of the initial research has utilized sodium xylene sulfonate, the principles are directly applicable to the potassium salt. Studies have shown that adding a xylene sulfonate hydrotrope can dramatically increase the aqueous solubility of key redox-active organic compounds. For example, the solubility of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-OH-TEMPO), a promising catholyte, was substantially increased in the presence of sodium xylene sulfonate. acs.orgnih.gov

Table: Effect of Sodium Xylene Sulfonate (SXS) Hydrotrope on the Solubility of a Redox-Active Compound Data adapted from studies on sodium xylene sulfonate, indicating a promising area for this compound research.

| Redox-Active Compound | Base Electrolyte | Hydrotrope Concentration (wt%) | Resulting Solubility (M) | Solubility Increase Factor |

| 4-OH-TEMPO | 1.0 M KCl | 0 | 1.18 ± 0.04 | 1.0 |

| 4-OH-TEMPO | 1.0 M KCl | 20 | 1.99 ± 0.12 | 1.69 |

Source: Adapted from ACS Omega. acs.org

Future research in this area will focus on:

Systematically evaluating this compound for its ability to enhance the solubility of a wider range of both positive (posolyte) and negative (negolyte) organic redox-active materials. mdpi.com

Investigating the impact of the hydrotrope on key electrochemical properties, such as the diffusion coefficients of the active species, solution viscosity, and the standard rate constants of the redox reactions. acs.orgnih.gov

Optimizing the hydrotrope concentration to maximize energy density without negatively impacting battery performance, such as causing excessive viscosity that would increase pumping costs. psu.edu

Exploring synergistic effects with other electrolyte components to further enhance the stability and performance of AORFBs. researchgate.net

The successful application of this compound in this domain could be a transformative step toward developing low-cost, sustainable, and high-density energy storage solutions. psu.edu

Integrated Computational and Experimental Approaches for Mechanism Elucidation

While the phenomenon of hydrotropy has been known for over a century, the precise molecular mechanism remains a subject of debate. nih.govnih.gov A key future research direction is to move beyond phenomenological observations and achieve a detailed, molecular-level understanding of how this compound interacts with water and sparingly soluble solutes. This requires a tightly integrated approach combining advanced computational modeling with empirical experiments.

Classical molecular dynamics (MD) simulations have emerged as a powerful tool for probing the behavior of hydrotrope solutions. nih.govacs.org These simulations can provide insights into:

Self-Aggregation: Determining whether this compound molecules self-aggregate in solution and the nature of these aggregates. Unlike surfactants, hydrotropes are thought to form smaller, more loosely organized assemblies. nih.govwikipedia.org

Solute-Hydrotrope Interactions: Visualizing how solute molecules are incorporated into hydrotrope aggregates, and quantifying the interactions (e.g., hydrophobic, π-π stacking) that drive solubilization. nih.gov

Water Structure: Analyzing how the hydrotrope alters the hydrogen-bonding network of water, which is believed to be a critical factor in the solubilization mechanism. scite.ai

Table: Key Parameters from Molecular Dynamics Simulations for Studying Hydrotropy

| Computational Method | Parameter/Observable | Insight Gained |

| Radial Distribution Functions (RDFs) | Site-site correlation between hydrotrope, solute, and water molecules | Provides information on molecular packing, aggregation, and specific interactions. acs.org |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds (water-water, water-hydrotrope) | Elucidates the role of water structure and dehydration of hydrophobic groups. nih.gov |

| Cluster Analysis | Size and shape distribution of hydrotrope/solute aggregates | Characterizes the nature of self-assembly and cooperative solubilization. nih.gov |

| Partial Molal Volumes | Changes in volume upon aggregation | Indicates the packing efficiency within the hydrotrope aggregates. scite.ai |

These computational predictions must be validated and complemented by experimental techniques such as dynamic light scattering (DLS), small-angle X-ray scattering (SAXS), and various spectroscopic methods (NMR, FTIR) to correlate simulated structures with real-world solution behavior. researchgate.netmdpi.com This integrated approach will be instrumental in developing predictive models for hydrotropy, enabling the rational design of new hydrotropes and optimizing their use in various applications.

Expansion into Novel Polymer and Material Science Applications

The sulfonate functional group is a cornerstone of modern polymer science, imparting unique properties like ion conductivity, hydrophilicity, and thermal stability to polymer backbones. researchgate.net This makes sulfonated polymers essential materials for applications ranging from fuel cell membranes to ion-exchange resins. researchgate.netnih.gov A significant future research area is the utilization of this compound as a building block or additive in the creation of new functional polymers and materials.

Potential research avenues include:

Monomer for Novel Sulfonated Polymers: this compound could be chemically modified to create a polymerizable monomer. Subsequent polymerization could lead to novel sulfonated polymers, such as sulfonated polystyrenes or poly(arylene ether ketone)s, with tailored properties. youtube.comnih.gov The specific structure of the xylene group may offer advantages in terms of processability or final material properties compared to existing sulfonated monomers.

Hydrotropic Additive in Polymer Processing: The hydrotropic properties of this compound can be exploited during the synthesis and processing of polymers in aqueous media. It could act as a "dispersing agent" or "solubilizer" for hydrophobic monomers or polymer chains, enabling better control over emulsion or suspension polymerization processes, similar to how polynaphthalenesulfonate salts are used in synthetic rubber production. pcc.eu

Functional Filler or Coating: Incorporating this compound into polymer composites or using it as a surface coating could modify the surface properties of materials, for instance, by enhancing their hydrophilicity or providing ion-exchange capabilities. mdpi.com Research into polymerizable hydrotropes suggests a pathway to creating materials with built-in solubilizing capabilities. google.com

The properties of polymers derived from or modified with this compound would be heavily influenced by the degree of sulfonation, which controls the balance between hydrophilicity, ion conductivity, and mechanical stability. researchgate.net Exploring these structure-property relationships will be key to unlocking new high-performance materials.

Q & A

Q. What are the standard synthetic routes for preparing Potassium m-xylene-4-sulfonate, and how can purity be optimized?

this compound is typically synthesized via sulfonation of m-xylene using concentrated sulfuric acid, followed by neutralization with potassium hydroxide. Key steps include:

- Sulfonation : React m-xylene with H₂SO₄ at 80–100°C for 4–6 hours under controlled stirring.

- Neutralization : Add KOH to the sulfonic acid intermediate until pH 7–8, then crystallize the product.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors. Purity can be verified via melting point analysis (expected ~250–260°C) and NMR spectroscopy (aromatic proton integration ratios) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Aromatic protons appear as a doublet (δ 7.2–7.5 ppm for meta-substituted benzene), and sulfonate groups influence chemical shifts.

- FT-IR : Confirm sulfonate groups via symmetric/asymmetric S-O stretching (1040–1220 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks [M-K]⁻ at m/z 229.1 (calculated for C₈H₇SO₃⁻). Cross-reference with literature data to validate structural assignments .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight containers under desiccation (e.g., silica gel) at 4°C. Conduct accelerated stability studies by exposing the compound to varying humidity (40–80% RH) and temperatures (25–40°C) for 4–8 weeks, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound in aqueous and organic solvents?

- Systematic Solubility Testing : Use standardized protocols (e.g., shake-flask method) across pH 2–12 and temperatures (20–60°C).

- Control Variables : Document ionic strength (add KCl to adjust) and solvent purity.

- Data Reconciliation : Apply statistical tools like ANOVA to compare datasets and identify outliers. Contradictions may arise from unaccounted impurities or measurement techniques (e.g., gravimetric vs. spectroscopic quantification) .

Q. What experimental designs are suitable for studying the catalytic role of this compound in nucleophilic substitution reactions?

- Kinetic Studies : Vary catalyst concentration (0.1–5 mol%) and monitor reaction rates via GC or HPLC.

- Mechanistic Probes : Use deuterated solvents (D₂O) to assess solvent isotope effects or introduce radical scavengers (TEMPO) to test for radical pathways.

- Computational Modeling : Perform DFT calculations to map transition states and sulfonate group electronic effects .

Q. How can electrochemical methods like cyclic voltammetry elucidate the redox behavior of this compound?

- Electrode Setup : Use a glassy carbon working electrode, Pt counter electrode, and Ag/AgCl reference in 0.1 M KCl electrolyte.

- Concentration Range : Test 1–10 mM solutions in deaerated aqueous buffer (pH 7.4).

- Data Interpretation : Look for irreversible oxidation peaks near +1.2 V (vs. Ag/AgCl) attributed to sulfonate group interactions. Compare with control experiments using sodium sulfonate analogs .

Q. What strategies address conflicting toxicity data for this compound in biological assays?

- Dose-Response Curves : Test across 0.1–100 µM in cell cultures (e.g., HEK293 or HepG2) with triplicate replicates.

- Endpoint Harmonization : Standardize assays (e.g., MTT for viability, ROS detection kits for oxidative stress).

- Meta-Analysis : Pool data from multiple studies using random-effects models, adjusting for variables like exposure duration and cell line variability .

Methodological Best Practices

- Data Presentation : Include raw data tables in appendices and processed data (e.g., normalized kinetic plots) in the main text. Use error bars for triplicate measurements .

- Literature Review : Prioritize peer-reviewed journals and pharmacopeial standards (e.g., USP methods for sulfonate quantification) over non-curated databases .

- Reproducibility : Document exact molar ratios, solvent grades, and instrument calibration protocols to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.